

Spectroscopic and Synthetic Profile of 3-(Benzylxy)benzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: **3-(Benzylxy)benzoyl chloride**

Cat. No.: **B1276096**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **3-(Benzylxy)benzoyl chloride**. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents predicted values and data from analogous structures to offer valuable insights for researchers. Detailed experimental protocols for its synthesis are also provided.

Spectroscopic Data

Direct experimental spectroscopic data for **3-(Benzylxy)benzoyl chloride** is not readily available in public spectral databases. The following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar compounds, such as benzoyl chloride, benzyl chloride, 3-methoxybenzoyl chloride, and 3-chlorobenzoyl chloride. These values should be considered as estimations for guiding the identification and characterization of **3-(Benzylxy)benzoyl chloride**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 7.2	m	9H	Aromatic Protons ($C_6H_5CH_2O^-$ and - C_6H_4COCl)
~5.1	s	2H	Methylene Protons (- CH_2-)

Note: The aromatic region is expected to be complex due to the overlapping signals of the two phenyl rings. Specific assignments would require 2D NMR techniques.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Solvent: $CDCl_3$

Chemical Shift (δ , ppm)	Assignment
~168	Carbonyl Carbon (-COCl)
~158	C-O (aromatic)
~136	Quaternary Carbon ($C-CH_2$)
~135	Quaternary Carbon ($C-COCl$)
~130 - 120	Aromatic CH
~70	Methylene Carbon (- CH_2)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2900-2800	Medium	Aliphatic C-H Stretch
~1770-1730	Strong	C=O Stretch (Acid Chloride)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O-C Asymmetric Stretch
~880-820	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
246/248	M ⁺ / [M+2] ⁺	Molecular ion (presence of Cl isotope)
139	High	[M - C ₇ H ₇ O] ⁺ (Loss of benzyloxy group)
111/113	High	[C ₆ H ₄ COCl] ⁺ (Benzoyl chloride fragment)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The synthesis of **3-(benzyloxy)benzoyl chloride** is most commonly achieved by the chlorination of 3-(benzyloxy)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.

Synthesis of 3-(Benzyl)benzoyl Chloride from 3-(Benzyl)benzoic Acid

Materials:

- 3-(Benzyl)benzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene or dichloromethane (DCM)
- Rotary evaporator
- Standard glassware for reflux with a condenser and drying tube

Procedure:

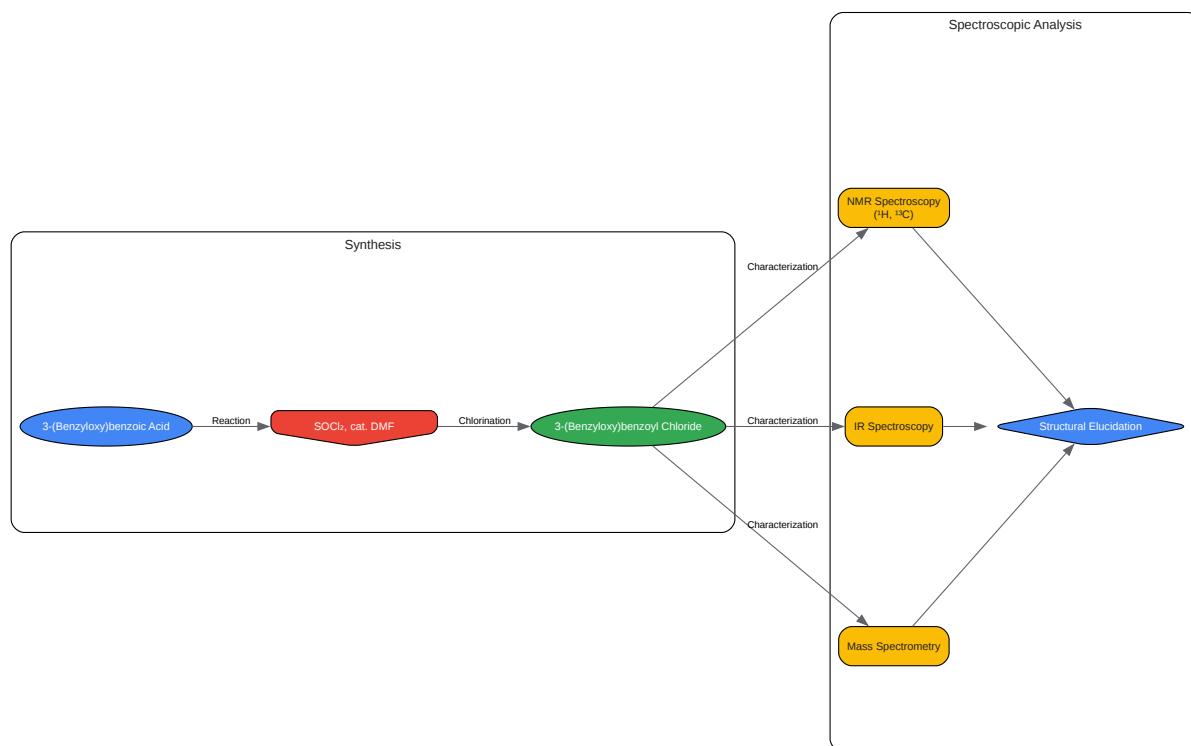
- To a solution of 3-(benzyl)benzoic acid (1.0 eq) in anhydrous toluene (or DCM), add a catalytic amount of anhydrous DMF (1-2 drops).
- Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature with stirring.
- Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude **3-(benzyl)benzoyl chloride** can be purified by vacuum distillation or used directly for subsequent reactions if high purity is not required.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO_2). Thionyl chloride is corrosive and reacts violently with water.

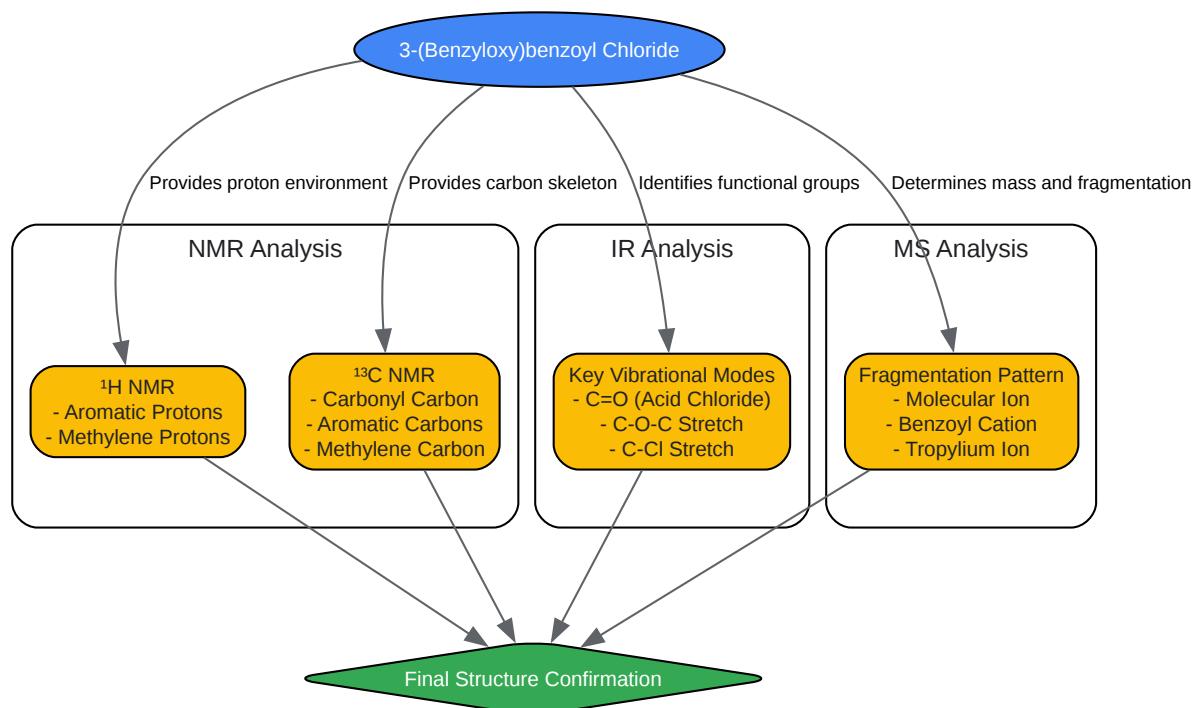
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of **3-(BenzylOxy)benzoyl chloride**.

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Caption: Synthetic and analytical workflow for **3-(BenzylOxy)benzoyl chloride**.



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Caption: Spectroscopic data relationship for structural elucidation.

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